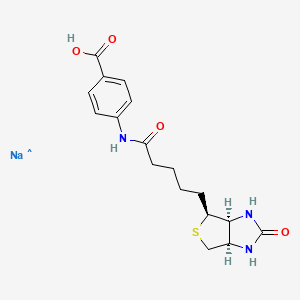
Rhod-2 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhod-2 (sodium salt) is a water-soluble, red fluorescent calcium indicator. It is widely used in biological and chemical research to measure calcium ion concentrations within cells. The compound exhibits a significant increase in fluorescence intensity upon binding with calcium ions, making it a valuable tool for monitoring calcium signaling in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhod-2 (sodium salt) is synthesized through a series of chemical reactions involving the modification of rhodamine-based chromophoresThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of Rhod-2 (sodium salt) involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction temperatures, pH levels, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified through techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Rhod-2 (sodium salt) primarily undergoes complexation reactions with calcium ions. The binding of calcium ions to Rhod-2 results in a significant increase in fluorescence intensity. This reaction is highly specific and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The primary reagent involved in the reaction is calcium ions (Ca²⁺). The reaction conditions typically include a buffered aqueous solution to maintain a stable pH and ionic strength. The fluorescence intensity is measured using fluorescence microscopy or flow cytometry under specific excitation and emission wavelengths .
Major Products: The major product of the reaction is the Rhod-2-calcium complex, which exhibits enhanced fluorescence properties. This complex is used to monitor calcium ion concentrations in various biological samples .
Scientific Research Applications
Rhod-2 (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in chemical reactions and processes.
Biology: Employed in cellular imaging to monitor calcium signaling pathways, which are crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell division.
Medicine: Utilized in medical research to investigate calcium-related disorders and diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.
Industry: Applied in the development of diagnostic assays and biosensors for detecting calcium levels in clinical and environmental samples
Mechanism of Action
Rhod-2 (sodium salt) functions by binding to calcium ions with high affinity. Upon binding, the compound undergoes a conformational change that results in a significant increase in fluorescence intensity. This fluorescence change is used to detect and quantify calcium ion concentrations in various samples. The molecular targets of Rhod-2 include intracellular calcium stores such as the endoplasmic reticulum and mitochondria. The pathways involved in its mechanism of action include calcium signaling pathways that regulate various cellular processes .
Similar Compounds:
Fluo-3: Another fluorescent calcium indicator with shorter excitation and emission wavelengths compared to Rhod-2.
Fura-2: A UV-excitable calcium indicator that exhibits a spectral shift upon calcium binding.
Indo-1: Similar to Fura-2, it is a UV-excitable indicator with a spectral shift upon calcium binding.
Uniqueness of Rhod-2: Rhod-2 (sodium salt) is unique due to its long-wavelength excitation and emission properties, which make it suitable for use in cells and tissues with high levels of autofluorescence. Additionally, its high affinity for calcium ions and significant fluorescence enhancement upon binding make it a valuable tool for studying calcium dynamics in various biological systems .
properties
Molecular Formula |
C40H39N4Na3O11 |
|---|---|
Molecular Weight |
820.7 g/mol |
IUPAC Name |
trisodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C40H42N4O11.3Na/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 |
InChI Key |
MNYSEOSAHLNRCB-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



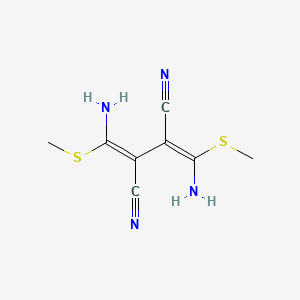

![(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769477.png)
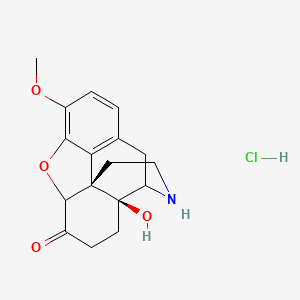
![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)
![Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate](/img/structure/B10769502.png)
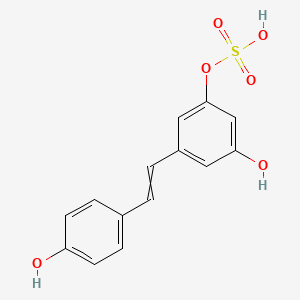
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)
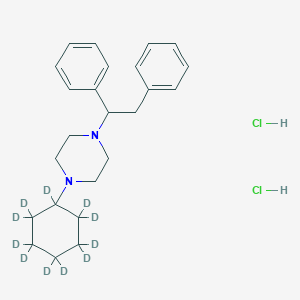
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)



